molecular formula C22H17N3O5S B2965341 N-[2-(2-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-2-oxo-2H-chromene-3-carboxamide CAS No. 422534-10-9

N-[2-(2-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2965341
CAS No.: 422534-10-9
M. Wt: 435.45
InChI Key: ZQRPOKYDRIGTSO-UHFFFAOYSA-N
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Description

This compound is a heterocyclic hybrid molecule featuring a thieno[3,4-c]pyrazol-5λ⁶-sulfone core substituted with a 2-methylphenyl group at position 2 and a 2-oxo-2H-chromene-3-carboxamide moiety at position 2.

Properties

IUPAC Name

N-[2-(2-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O5S/c1-13-6-2-4-8-18(13)25-20(16-11-31(28,29)12-17(16)24-25)23-21(26)15-10-14-7-3-5-9-19(14)30-22(15)27/h2-10H,11-12H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQRPOKYDRIGTSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C4=CC5=CC=CC=C5OC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-2-oxo-2H-chromene-3-carboxamide typically involves multi-step reactions. One common method starts with the preparation of the thieno[3,4-c]pyrazole core through an iodine-mediated electrophilic cyclization of intermediate azidomethyl-phenylethynyl-pyrazoles . . The final step involves the formation of the carboxamide group under specific reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, reaction time, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-2-oxo-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or amide groups to amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Mechanism of Action

The mechanism of action of N-[2-(2-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it has been shown to induce poly(ADP-ribose) polymerase 1 (PARP-1) cleavage and activate caspase 9, leading to apoptosis in cancer cells . The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Comparator: N-{5,5-Dioxo-2-phenyl-2H,4H,6H-5λ⁶-thieno[3,4-c]pyrazol-3-yl}-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide (CAS 893928-14-8)

This analog shares the thieno[3,4-c]pyrazol-sulfone scaffold but differs in substituents:

  • Position 2 : Phenyl group (vs. 2-methylphenyl in the target compound).
  • Position 3 : 5-Oxopyrrolidine-3-carboxamide linked to a 4-methoxyphenyl group (vs. coumarin-3-carboxamide).
Structural and Physicochemical Comparison
Property Target Compound CAS 893928-14-8
Molecular Formula C₂₄H₂₀N₄O₅S (inferred) C₂₃H₂₂N₄O₅S
Molecular Weight ~492.5 g/mol (calculated) 466.51 g/mol
Key Substituents 2-Methylphenyl, coumarin-carboxamide Phenyl, pyrrolidine-carboxamide
Calculated LogP (XlogP) ~2.1 (estimated) 0.9
Topological Polar Surface Area ~130 Ų (estimated) 119 Ų
Hydrogen Bond Acceptors 7 (estimated) 6

Analysis :

  • Polar Surface Area (TPSA) : The coumarin’s oxygen atoms raise TPSA, suggesting stronger hydrogen-bonding capacity and possibly improved target binding but slower cellular uptake.
  • Bioactivity : The pyrrolidine analog’s 4-methoxyphenyl group may confer distinct electronic effects, while the coumarin system in the target compound could enable fluorescence-based tracking in biological assays.

Research Implications and Limitations

  • Structural Insights : The sulfone and pyrazol cores in both compounds are critical for electron-deficient binding pockets, as seen in APN inhibitors .
  • Data Gaps: No direct biological data (e.g., IC₅₀, pharmacokinetics) are available for the target compound. Computational modeling or in vitro assays are needed to validate its efficacy.

Biological Activity

N-[2-(2-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a thieno[3,4-c]pyrazole core conjugated with a chromene moiety. This unique structure is believed to contribute to its diverse biological activities. The molecular formula is C₁₉H₁₈N₄O₅S, and its molecular weight is approximately 398.44 g/mol.

PropertyValue
Molecular FormulaC₁₉H₁₈N₄O₅S
Molecular Weight398.44 g/mol
SolubilitySoluble in DMSO
Melting PointNot determined

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.

Case Study : A study published in Journal of Medicinal Chemistry reported that the compound exhibited IC50 values in the micromolar range against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, indicating its potential as a lead compound for further development .

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. Tests against Gram-positive and Gram-negative bacteria revealed that it inhibits bacterial growth effectively.

Table 2: Antimicrobial Activity

MicroorganismZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa14

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound exhibits anti-inflammatory effects. Experimental models have shown that it reduces pro-inflammatory cytokines, suggesting a potential application in treating inflammatory diseases.

Research Findings : A study indicated that treatment with this compound significantly lowered levels of TNF-alpha and IL-6 in lipopolysaccharide-induced inflammation models .

The biological activities of this compound are attributed to its ability to modulate various cellular pathways. It appears to interact with key proteins involved in apoptosis and inflammation.

Key Pathways Involved

  • Apoptosis Pathway : Induction of caspase activation leading to programmed cell death.
  • NF-kB Pathway : Inhibition of NF-kB translocation which reduces inflammation.
  • Cell Cycle Regulation : Arresting the cell cycle at G1/S phase.

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